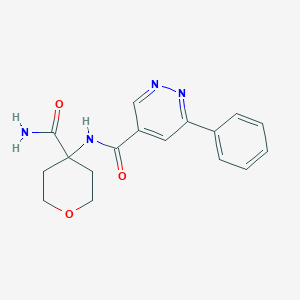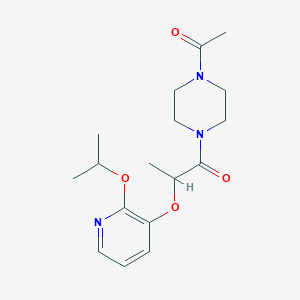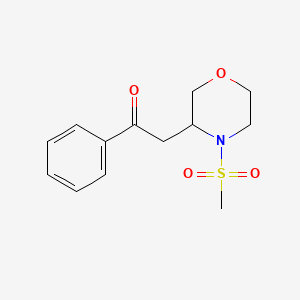
2-(4-Methylsulfonylmorpholin-3-yl)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylsulfonylmorpholin-3-yl)-1-phenylethanone is a chemical compound that features a morpholine ring substituted with a methylsulfonyl group and a phenylethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylsulfonylmorpholin-3-yl)-1-phenylethanone typically involves the reaction of morpholine derivatives with appropriate sulfonylating agents and ketones. One common method involves the sulfonylation of morpholine with methylsulfonyl chloride, followed by a condensation reaction with phenylethanone under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylsulfonylmorpholin-3-yl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylsulfonylmorpholin-3-yl)-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-Methylsulfonylmorpholin-3-yl)-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylsulfonylmorpholin-3-yl)methanamine
- 2-(4-Methylsulfonylmorpholin-3-yl)acetic acid
- 2-(4-Chloro-2-methylphenyl)sulfonylmorpholin-3-yl]acetic acid
Uniqueness
2-(4-Methylsulfonylmorpholin-3-yl)-1-phenylethanone is unique due to its specific combination of a morpholine ring, a methylsulfonyl group, and a phenylethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
2-(4-methylsulfonylmorpholin-3-yl)-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(16,17)14-7-8-18-10-12(14)9-13(15)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIMFQZANHTJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOCC1CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide](/img/structure/B6969524.png)
![N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide](/img/structure/B6969531.png)
![3-[[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]amino]cyclohexane-1-carbonitrile](/img/structure/B6969535.png)
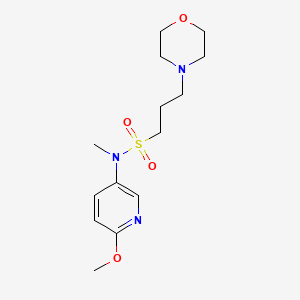
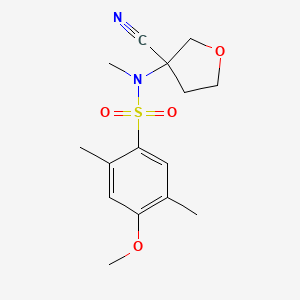
![4-[5-[[[Cyclopropylmethyl(ethyl)sulfamoyl]amino]methyl]pyridin-2-yl]-2-methylmorpholine](/img/structure/B6969564.png)
![2-Fluoro-5-[[1-(methoxymethyl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]benzoic acid](/img/structure/B6969571.png)
![2-[3-(Cycloheptylmethyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]acetamide](/img/structure/B6969591.png)
![2-[[4-(Methanesulfonamido)phenyl]methyl]butanoic acid](/img/structure/B6969596.png)
![1-[(2-Thiophen-3-ylmorpholin-4-yl)sulfonylmethyl]cyclopropane-1-carbonitrile](/img/structure/B6969599.png)

![1-But-2-ynyl-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B6969619.png)
